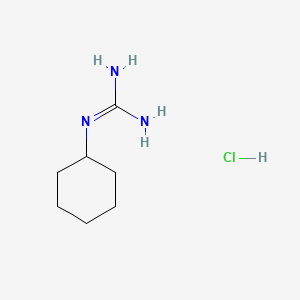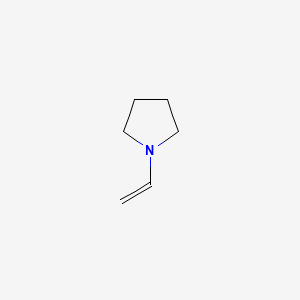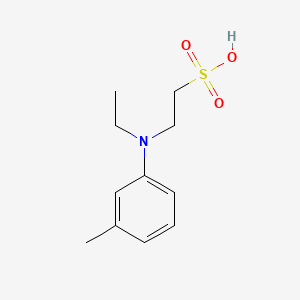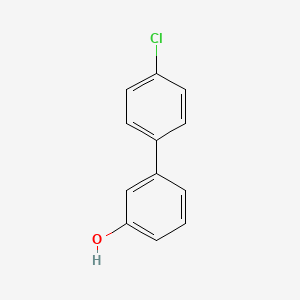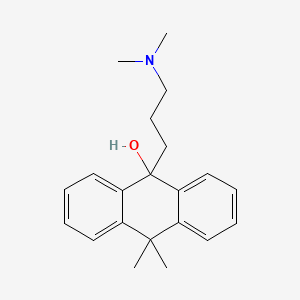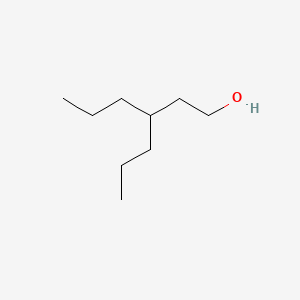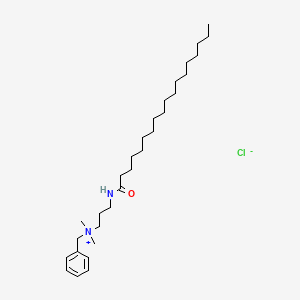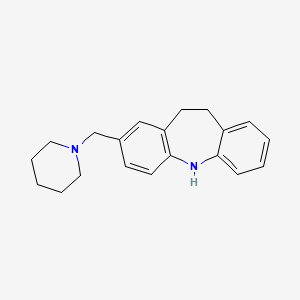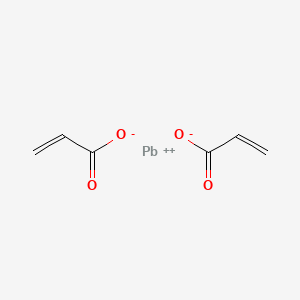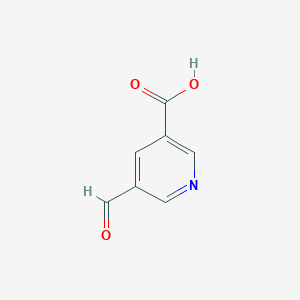
5-Formylnicotinic acid
Vue d'ensemble
Description
5-Formylnicotinic acid, also known as CAS Number 893723-55-2, is a derivative of nicotinic acid, which is also known as vitamin B3. It has a linear formula of C7H5NO3 . The molecular weight of this compound is 151.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) and the InChI key is AXIRSRZETDXDQO-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule using various software tools.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Applications De Recherche Scientifique
Synthesis in Alkaloid Chemistry
5-Formylnicotinic acid has been used in the synthesis of various compounds. A notable example is its use in the synthesis of methyl 5-formylnicotinate, which was further reacted with alpha-cyanomethyltryptophol and acetone to create 3-methoxycarbonyl-2-piperideines. These compounds are important in the study of indole alkaloids, a class of compounds with significant biological activity (Wenkert, Dave, Dainis, & Reynolds, 1970).
Role in Epigenetics
This compound derivatives, such as 5-formylcytosine and 5-formyluracil, play a critical role in epigenetic modifications. These modifications are pivotal in various biological processes including embryonic development, gene regulation, and disease onset, especially in cancer. Advanced detection techniques for these modifications are crucial for understanding their role in epigenetics and their potential as biomarkers in clinical diagnosis and treatment (Wang et al., 2019).
Photoelectrochemical Biosensors
This compound derivatives have been used in the development of photoelectrochemical biosensors. These biosensors are designed for detecting low levels of epigenetic markers like 5-formylcytosine in DNA, which is crucial for understanding gene regulation and cellular differentiation in plants and mammals (Li et al., 2020).
Stability in DNA Modifications
Research has shown that derivatives like 5-formylcytosine can be stable DNA modifications in mammals, suggesting that they have functional roles beyond being intermediates in DNA demethylation. This stability points to the significance of these modifications in genomic studies and their potential impact on understanding genetic processes (Bachman et al., 2015).
Quantitative Sequencing
Advancements in sequencing techniques have utilized this compound derivatives for the quantitative sequencing of modified nucleobases in DNA. This has enabled a deeper understanding of the genomic distribution and functional roles of these modifications in various biological processes (Booth et al., 2014).
Mécanisme D'action
Target of Action
5-Formylnicotinic acid, also known as Niacin, primarily targets the liver and adipose tissue . It is a B vitamin used to treat hypertriglyceridemia and pellagra . The compound plays a crucial role in lipid metabolism, affecting the synthesis of triglycerides and apolipoprotein B (apo B)-containing lipoproteins .
Mode of Action
This compound interacts with its targets by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . This interaction results in a decrease in lipids and apo B-containing lipoproteins .
Biochemical Pathways
The action of this compound affects the lipid metabolism pathway. It decreases the synthesis of triglycerides in the liver, leading to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles . This modulation of lipid metabolism results in a decrease in lipids and apo B-containing lipoproteins .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s ADME properties significantly impact its bioavailability . Patient-related factors such as renal function, genetic makeup, sex, and age can influence these pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in lipids and apo B-containing lipoproteins . This reduction can help treat conditions such as hypertriglyceridemia and pellagra .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature should be under -20°C in an inert atmosphere for optimal stability . Furthermore, safety measures such as wearing protective gloves, clothing, and eye protection are recommended when handling the compound due to its potential hazards .
Safety and Hazards
The safety information for 5-Formylnicotinic acid indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Analyse Biochimique
Biochemical Properties
5-Formylnicotinic acid is involved in a variety of biochemical reactions. It is a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its role in energy metabolism. As a precursor to NAD and NADP, it plays a critical role in cellular processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These processes are essential for the production of ATP, the primary energy currency of the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into NAD and NADP. These coenzymes participate in numerous biochemical reactions, acting as electron carriers. They are involved in the transfer of electrons in redox reactions, which are fundamental to energy production and many other cellular processes .
Metabolic Pathways
This compound is involved in the NAD and NADP metabolic pathways. These pathways are crucial for maintaining energy balance and normal physiological functions in the body
Propriétés
IUPAC Name |
5-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIRSRZETDXDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406281 | |
| Record name | 5-FORMYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893723-55-2 | |
| Record name | 5-FORMYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




